N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide
Description
N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide is a synthetic compound featuring a cyclohexyl core substituted with a 3,5-dichlorobenzoyl group and a 4-ethylbenzamide moiety. The ethyl group on the benzamide may enhance lipophilicity, affecting solubility and membrane permeability.
Properties
CAS No. |
644980-40-5 |
|---|---|
Molecular Formula |
C22H23Cl2NO2 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-[1-(3,5-dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide |
InChI |
InChI=1S/C22H23Cl2NO2/c1-2-15-6-8-16(9-7-15)21(27)25-22(10-4-3-5-11-22)20(26)17-12-18(23)14-19(24)13-17/h6-9,12-14H,2-5,10-11H2,1H3,(H,25,27) |
InChI Key |
KTNOFJQRUWTSNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . The intermediate product is then reacted with 4-ethylbenzoyl chloride under similar conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the dichlorobenzoyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can yield different oxidized or reduced derivatives .
Scientific Research Applications
N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
- Dichlorobenzoyl vs. Trifluoromethylphenyl Groups: The 3,5-dichlorobenzoyl group in the target compound contrasts with the 3,5-bis(trifluoromethyl)phenyl moieties in analogs like N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea (). However, chlorine substituents may reduce steric hindrance, favoring interactions with bulkier binding pockets.
- Ethylbenzamide vs. Urea/Thiourea Linkages: The 4-ethylbenzamide group in the target differs from urea/thiourea linkages in compounds like N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2S)-2-(dipentylamino)cyclohexyl]thiourea (). Urea/thiourea groups enable stronger hydrogen bonding, which may improve target engagement but reduce cell permeability compared to the amide group .
Cyclohexyl Core Modifications
- In contrast, the target compound’s unmodified cyclohexyl group may prioritize hydrophobic interactions .
- Steric Effects: Bulky substituents (e.g., dipentylamino in N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dipentylamino)cyclohexyl]thiourea, ) are linked to enhanced cytotoxicity in related Ugi reaction products (). The target compound’s dichlorobenzoyl group may provide moderate steric bulk without compromising solubility .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Cytotoxicity Trends : highlights that bulky cyclohexyl or benzyl groups from isocyanides enhance cytotoxicity in Ugi-derived propiolamides. This suggests the target compound’s cyclohexyl-dichlorobenzoyl moiety may similarly improve activity if tested in cancer models .
- Metabolic Stability : Trifluoromethyl groups in analogs () are associated with resistance to oxidative metabolism, whereas dichlorobenzoyl groups may confer different degradation pathways, necessitating further ADME studies.
- Synthetic Feasibility : The use of protic ionic liquids (e.g., EAN) in Ugi reactions () could be adapted for synthesizing the target compound, though its specific pathway remains unexplored in the provided data.
Biological Activity
N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H23Cl2NO
- CAS Number : 644980-40-5
- Structural Characteristics : The compound features a cyclohexyl group attached to a dichlorobenzoyl moiety and an ethylbenzamide, which contributes to its unique biological activity profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Notably:
- Against Protozoan Parasites : The compound has shown moderate activity against Toxoplasma gondii tachyzoites. In vitro studies revealed that it could inhibit the growth of these parasites effectively, suggesting potential use in treating infections caused by this organism .
- Activity Against Malaria : Preliminary findings suggest that derivatives of the compound may also exhibit activity against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship (SAR) studies have indicated that modifications to the benzamide structure can enhance this activity .
The biological mechanisms underlying the activity of this compound are still under investigation. However, it is hypothesized that:
- Inhibition of Key Enzymes : The compound may interact with specific enzymes crucial for the survival and replication of protozoan parasites. For example, it could inhibit enzymes involved in metabolic pathways essential for parasite growth .
Case Studies
- In Vitro Studies on Toxoplasma gondii :
- Antimalarial Activity Assessment :
Comparative Analysis of Biological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
